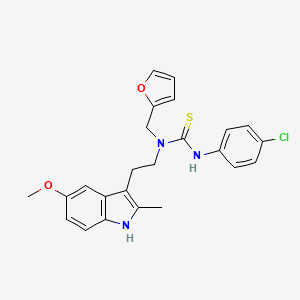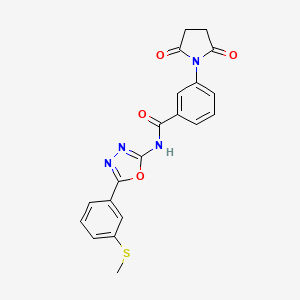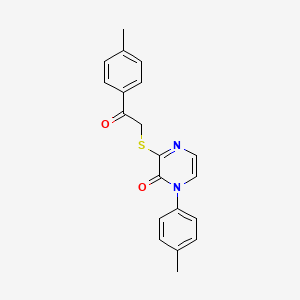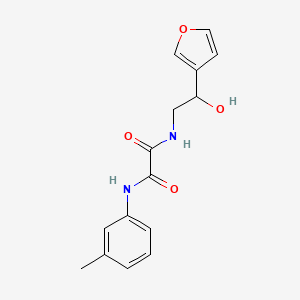
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Dye Applications
This compound can serve as a luminescent dye . Its structure, which includes a benzylamino moiety, suggests potential utility in creating fluorescent markers for biological imaging . These dyes can be used to label cells or tissues, allowing researchers to track biological processes in real-time with high specificity and sensitivity.
Organic Synthesis
The compound’s functionality makes it a valuable intermediate in organic synthesis . It can be used to synthesize a variety of nitrogen-containing compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes . Its reactivity with other organic molecules could lead to the creation of novel compounds with potential therapeutic applications.
Electro-Optic Displays
The compound’s derivatives have been proposed as components for “guest-host” liquid-crystal systems used in electro-optic displays . These materials can change their optical properties in response to an electric field, making them useful for applications in screens and monitors.
Pharmaceutical Research
In pharmaceutical research, this compound could be used to develop secondary amines , which are a key structural feature in many drugs . Secondary amines are found in a variety of medications, including antidepressants, antihistamines, and antihypertensives.
Material Science
The thermal stability and fluorescent properties of this compound suggest its use in material science . It could be incorporated into materials that require stable fluorescent properties under varying temperatures, such as in sensors or safety equipment .
Analytical Chemistry
In analytical chemistry , the compound’s fluorescent properties could be exploited in the development of new sensing mechanisms . It could be used to detect the presence of specific ions or molecules in a sample, providing a sensitive method for environmental monitoring or diagnostic assays .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with thiourea to form ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate. The resulting compound is then reacted with methyl 4-bromo-3-oxobutanoate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "methyl 4-bromo-3-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with thiourea in the presence of a base to form ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate.", "Step 3: Reaction of ethyl 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazoline-4-carboxylate with methyl 4-bromo-3-oxobutanoate in the presence of a base to form 'Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
946243-42-1 |
製品名 |
Methyl 3-(4-((4-methoxybenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C22H23N3O5S |
分子量 |
441.5 |
IUPAC名 |
methyl 3-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-29-16-8-5-14(6-9-16)13-23-19(26)4-3-11-25-20(27)17-10-7-15(21(28)30-2)12-18(17)24-22(25)31/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,31) |
InChIキー |
VTXIJTCKEHPVKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)



![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)





![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)
![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)
